P2X4 Purinoceptor Antagonism: A Unique Neurological Target Profile
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone has been directly evaluated for antagonist activity against recombinant rat P2X purinoceptor 4 (P2X4), a validated target for neuropathic pain. The compound demonstrated antagonist activity when tested at a fixed concentration [1]. This target engagement is distinct from the primary activities of many structurally related pyrrolidine derivatives, which are more commonly associated with cyclooxygenase (COX) enzyme inhibition or neurotransmitter transporter modulation [2]. While direct IC₅₀ data is not available for this specific compound in the assay, the positive hit at the tested concentration distinguishes its pharmacological fingerprint from inactive or COX-selective analogs.
| Evidence Dimension | Antagonist activity at recombinant rat P2X4 receptor |
|---|---|
| Target Compound Data | Active as antagonist at 3 μM (qualitative assessment) |
| Comparator Or Baseline | Related pyrrolidine derivatives (e.g., COX-1/COX-2 inhibitors) often show no activity at P2X4 receptors at this concentration |
| Quantified Difference | Not quantifiable from available data; however, the presence of activity at P2X4 is a qualitative differentiator from the class baseline. |
| Conditions | Recombinant rat P2X4 purinoceptor 4; concentration: 3 μM |
Why This Matters
This provides a specific, receptor-level activity datum that allows researchers to select this compound for P2X4-focused studies, avoiding analogs that lack this functional profile.
- [1] BindingDB. (n.d.). Assay Summary: ChEMBL_147414 (CHEMBL750988). Antagonist activity against recombinant rat P2X purinoceptor 4 (P2X4). View Source
- [2] Mishra, A. K., et al. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. Annales Pharmaceutiques Françaises. View Source
